molecular formula C22H30ClN B608622 Lobelane Hydrochloride CAS No. 246244-19-9

Lobelane Hydrochloride

Cat. No. B608622
M. Wt: 343.94
InChI Key: DACHMHAHDFIZEC-WHXBIKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lobelane Hydrochloride is an inhibitor of the vesicular monoamine transporter-2 (VMAT2).

Scientific Research Applications

1. Interaction with Vesicular Monoamine Transporter-2 (VMAT2)

  • Lobelane hydrochloride has been studied for its interactions with VMAT2. It's a derivative of lobeline, and like lobeline, lobelane demonstrates an ability to interact with VMAT2. This interaction is crucial for its potential use in inhibiting methamphetamine-evoked dopamine release, which is significant for the treatment of methamphetamine abuse (Nickell et al., 2010).

2. Inhibition of Methamphetamine-Evoked Dopamine Release

  • Lobelane hydrochloride has shown efficacy in inhibiting methamphetamine-evoked dopamine release. This is considered an important therapeutic action for potential treatments of methamphetamine addiction (Beckmann et al., 2010).

3. Development of Novel Pharmacotherapies for Methamphetamine Abuse

  • Research has indicated that lobelane hydrochloride and its analogs could be promising leads in the development of new pharmacotherapies for treating methamphetamine abuse. Studies have highlighted its potential in decreasing methamphetamine self-administration without significant effects on other behaviors (Neugebauer et al., 2007).

4. Selectivity for VMAT2 Over Nicotinic Acetylcholine Receptors

  • Compared to its parent compound, lobeline, lobelane hydrochloride exhibits improved affinity and selectivity for VMAT2 over nicotinic acetylcholine receptors. This increased specificity is beneficial for targeted therapeutic applications (Lee et al., 2018).

5. Potential for Low Abuse Liability and Low Cardiotoxicity

  • Studies on lobelane hydrochloride suggest that it may have low abuse liability and low cardiotoxicity, making it a safer alternative for potential clinical use in treating methamphetamine use disorders (Lee et al., 2018).

properties

CAS RN

246244-19-9

Product Name

Lobelane Hydrochloride

Molecular Formula

C22H30ClN

Molecular Weight

343.94

IUPAC Name

(2R,6S)-rel-1-Methyl-2,6-bis(2-phenylethyl)-piperidine hydrochloride

InChI

InChI=1S/C22H29N.ClH/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20;/h2-7,9-12,21-22H,8,13-18H2,1H3;1H/t21-,22+;

InChI Key

DACHMHAHDFIZEC-WHXBIKBMSA-N

SMILES

CN1[C@@H](CCC2=CC=CC=C2)CCC[C@H]1CCC3=CC=CC=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lobelane Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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